Maxima isoflavone G

Description

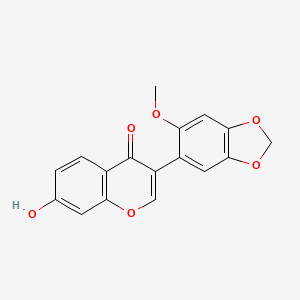

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-7,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIMRBCELSOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=CC(=C4)O)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228121 | |

| Record name | Maxima isoflavone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7741-28-8 | |

| Record name | Cuneatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7741-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maxima isoflavone G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007741288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maxima isoflavone G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maxima isoflavone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-4H-1-BENZOPYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H0001JL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways

Plant Biosynthesis of Isoflavones

The biosynthesis of isoflavones is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. encyclopedia.pub

The journey to isoflavone (B191592) synthesis begins with the shikimate pathway , a central metabolic route in plants and microorganisms that produces aromatic amino acids. gacbe.ac.in Specifically, the amino acid L-phenylalanine is the primary precursor. frontiersin.orgnih.gov The initial step in committing this precursor to the phenylpropanoid pathway is its deamination to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . encyclopedia.pubfrontiersin.org

Following this, a series of enzymatic reactions, characteristic of the general phenylpropanoid pathway, occur. Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid. bioscipublisher.commdpi.com Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA. bioscipublisher.comfrontiersin.org This molecule stands at a critical juncture, from which metabolic flow can be directed towards various classes of compounds, including flavonoids and isoflavonoids. frontiersin.org

The formation of the characteristic C6-C3-C6 skeleton of flavonoids is initiated by chalcone synthase (CHS) . encyclopedia.pubbioscipublisher.com This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pub The resulting intermediate is naringenin (B18129) chalcone. frontiersin.org In legumes, a parallel reaction can occur where CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin (B1662430). mdpi.combiorxiv.org

The pivotal step that distinguishes isoflavonoid (B1168493) biosynthesis from that of other flavonoids is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 monooxygenase. frontiersin.orgnih.gov IFS acts on flavanone (B1672756) intermediates, such as naringenin and liquiritigenin, which are formed from their respective chalcones by the action of chalcone isomerase (CHI) . encyclopedia.pubmdpi.com The IFS-catalyzed reaction is a complex one, involving an aryl migration of the B-ring from the C-2 to the C-3 position of the heterocyclic C-ring, coupled with hydroxylation at the C-2 position, to form a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.govresearchgate.net

This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structures, such as genistein (B1671435) (from naringenin) and daidzein (B1669772) (from liquiritigenin). frontiersin.orgnih.govnih.gov These foundational isoflavones can then undergo a variety of further modifications. encyclopedia.pub

Once the basic isoflavone aglycone structure is formed, it is often subject to further modifications, with glycosylation being one of the most common. encyclopedia.pub This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar moiety, typically from a UDP-sugar donor, to the isoflavone. encyclopedia.pubcjnmcpu.com This modification increases the water solubility of the compounds and is thought to facilitate their transport and storage within the plant cell, often in the vacuole. encyclopedia.pubnih.gov The 7-hydroxyl group is a frequent site for glycosylation, leading to the formation of isoflavone 7-O-glucosides like daidzin (B1669773) and genistin. encyclopedia.puboup.com

Following glycosylation, a further modification often occurs: malonylation. encyclopedia.pubIsoflavone malonyltransferases (IMaTs) , which belong to the BAHD family of acyltransferases, catalyze the transfer of a malonyl group from malonyl-CoA to the glycosyl moiety of the isoflavone glucoside. frontiersin.orgnih.gov This malonylation is thought to further stabilize the isoflavone conjugates, potentially protecting them from enzymatic degradation and altering their lipophilicity. encyclopedia.pubfrontiersin.org The majority of isoflavones in plants like soybean are stored as these malonyl-glycoside conjugates. nih.govfrontiersin.org

The efficiency of enzymatic reactions is described by kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. libretexts.orginspiraadvantage.com A low K_m value indicates a high affinity. V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. inspiraadvantage.comdu.ac.in

The biosynthesis of isoflavones is a tightly regulated process, influenced by both developmental cues and environmental stimuli. frontiersin.org The expression of key biosynthetic genes, including PAL, CHS, and IFS, is often coordinately regulated. mdpi.com Transcription factors, particularly from the MYB family, play a significant role in controlling the expression of these genes. nih.govplos.org For example, GmMYB29 in soybean has been shown to activate the promoters of IFS2 and CHS8, leading to increased isoflavone content. plos.org Conversely, other MYB factors can act as repressors. nih.gov

Environmental stresses such as pathogen attack, UV radiation, and nutrient deficiency can induce the isoflavone biosynthetic pathway, as isoflavones often function as phytoalexins (antimicrobial compounds) or signaling molecules. encyclopedia.pubfrontiersin.orgijcmas.com Hormonal signals, including auxins, gibberellins, and abscisic acid, also play a role in regulating isoflavone accumulation. frontiersin.orgmdpi.com This complex regulatory network ensures that isoflavone production is finely tuned to the plant's physiological needs and its interactions with the environment. nih.gov

Biotransformation and Metabolic Fate of Maxima Isoflavone G in Biological Systems (non-human)

Once ingested by non-human biological systems, such as gut microbiota, isoflavone glycosides typically undergo deglycosylation as a first and crucial step. encyclopedia.pub This hydrolysis is carried out by bacterial β-glucosidases, which release the aglycone form. mdpi.com These aglycones, being more lipophilic, can then be absorbed or further metabolized by the gut microflora. mdpi.com

The metabolic fate of the aglycone can involve a variety of reactions, including reduction, demethylation, and ring cleavage. For example, the common isoflavone daidzein is known to be metabolized by gut bacteria into dihydrodaidzein (B191008), and further to equol (B1671563) or O-desmethylangolensin (O-DMA). mdpi.com Similarly, genistein can be converted to dihydrogenistein. mdpi.com The specific metabolic products formed can vary significantly depending on the composition and metabolic capacity of the individual's gut microbiota. While the precise metabolic fate of this compound is not specified in the search results, it would be expected to follow a similar pattern of microbial biotransformation, beginning with the removal of any glycosidic or malonyl groups, followed by further enzymatic modifications of the core isoflavone structure by the gut microbiome.

Microbial Biotransformation Pathways (e.g., C-ring cleavage, equol formation)

Once consumed, isoflavones that are not absorbed in the small intestine travel to the colon, where they are subject to extensive metabolism by the resident gut microbiota. oregonstate.edu This bacterial biotransformation is a critical factor in determining the ultimate biological activity of the parent compounds. asm.org Two of the most significant metabolic pathways are C-ring cleavage and the formation of equol.

C-ring Cleavage: Certain anaerobic bacteria possess the ability to cleave the central C-ring of the isoflavone structure. A well-studied example is the human intestinal bacterium Eubacterium ramulus, which can degrade isoflavones like genistein and daidzein. nih.govjmb.or.kr In the case of genistein, E. ramulus degrades it via the intermediate 6'-hydroxy-O-desmethylangolensin to smaller molecules like 2-(4-hydroxyphenyl)-propionic acid. nih.gov Daidzein is partially broken down to O-desmethylangolensin (O-DMA). nih.gov This cleavage pathway represents a significant route for isoflavone catabolism in the gut.

Equol Formation: A notable microbial transformation is the conversion of the isoflavone daidzein into equol, a metabolite with a distinct, non-planar structure and often greater estrogenic activity than its precursor. nih.gov This conversion is not universal; only about 30-50% of the human population hosts the specific gut bacteria necessary for this process. jst.go.jp The production of equol from daidzein is a multi-step reduction process involving intermediates such as dihydrodaidzein (DHD). nih.govresearchgate.net The capacity to produce equol is a prime example of how interindividual differences in gut microbiota can lead to different metabolic fates and potentially different health effects from isoflavone consumption. oregonstate.edujst.go.jp

Enzymatic Biotransformation by Phase II Enzymes (e.g., UGTs, SULTs)

Isoflavone aglycones that are absorbed from the intestine undergo Phase II biotransformation, primarily in the liver and intestinal wall. nih.govucdavis.edu These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. upol.czresearchgate.net The two main enzyme families involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Glucuronidation: This is the major metabolic pathway for isoflavones. UGT enzymes catalyze the attachment of a glucuronic acid molecule to the hydroxyl groups of the isoflavone. uniprot.orgnih.gov This process significantly increases the hydrophilicity of the molecule.

Sulfation: SULT enzymes catalyze the transfer of a sulfonate group to the isoflavone structure. While generally a less extensive pathway than glucuronidation for most isoflavones, it is still a significant route of metabolism.

These conjugated metabolites (glucuronides and sulfates) are then eliminated from the body, primarily in urine. nih.gov

Metabolic “Fingerprinting” by UGT Isoforms

The glucuronidation of isoflavones is not a uniform process but is carried out by several different UGT isoforms, each with its own substrate specificity and activity level. Research has shown that a small number of UGTs are responsible for the bulk of isoflavone metabolism. Specifically, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as the most active isoforms in the glucuronidation of common isoflavones like genistein, daidzein, and glycitein. nih.govacs.orgnih.gov

The rate at which each of these isoforms metabolizes a specific isoflavone can vary significantly, creating a unique metabolic "fingerprint" for each compound. acs.orgnih.gov This specificity is concentration-dependent and is a result of the distinct kinetic parameters (Kₘ and Vₘₐₓ) of each enzyme-substrate pair. acs.orgnih.gov For example, studies on six different isoflavones showed that each had a distinctive metabolic pattern when exposed to a panel of 12 human UGTs. acs.orgnih.gov This metabolic fingerprinting can help predict how an isoflavone will be metabolized in different tissues, as the expression of UGT isoforms varies between organs like the liver and the intestine. nih.gov For instance, UGT1A8 and UGT1A10 are primarily expressed in the intestine, while UGT1A9 is mainly found in the liver. nih.gov

Table 1: UGT Isoform Activity on Common Isoflavones

| Isoflavone | Predominant Metabolizing UGT Isoforms | Relative Rate of Metabolism |

|---|---|---|

| Genistein | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Moderate |

| Daidzein | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Moderate |

| Glycitein | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Fastest |

| Prunetin | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Slowest |

| Formononetin | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Moderate |

| Biochanin A | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Moderate |

This interactive table is based on findings that these four UGTs are the most active for the listed isoflavones, with relative rates observed in comparative studies. nih.gov

Factors Influencing Biotransformation Efficiency and Bioavailability

Key influencing factors include:

Food Matrix: The type of food in which the isoflavone is consumed can impact its absorption. For example, a liquid matrix like soymilk may lead to faster absorption compared to a solid food matrix. tandfonline.com

Chemical Form: Isoflavones exist in plants as glycosides (bound to a sugar) or as aglycones (the free form). oregonstate.edu Glycosides must be hydrolyzed by intestinal enzymes to release the aglycone before absorption can occur. Fermented soy products often have a higher proportion of aglycones and may lead to higher bioavailability. researchgate.net

Gut Microbiota Composition: As discussed, the presence or absence of specific bacterial species, such as those that produce equol, is a major source of metabolic variation among individuals. jst.go.jpnih.gov

Gastrointestinal Transit Time: A faster transit time through the gut may increase bioavailability. tandfonline.com

Genetic Factors: Individual genetic differences in the expression and activity of metabolic enzymes like UGTs can influence how efficiently isoflavones are conjugated and eliminated. nih.gov

Diet: A diet rich in carbohydrates and fiber may enhance intestinal fermentation and alter the metabolic activity of the gut microbiota, thereby influencing isoflavone metabolism. nih.gov

Table 2: Summary of Factors Affecting Isoflavone Biotransformation

| Factor | Effect on Bioavailability/Metabolism |

|---|---|

| Food Matrix | Liquid vs. solid form can alter absorption rates. tandfonline.com |

| Chemical Form | Aglycones are more readily absorbed than glycosides. researchgate.net |

| Gut Microbiota | Determines formation of key metabolites like equol and O-DMA. jst.go.jpnih.gov |

| Gut Transit Time | Faster transit may increase bioavailability. tandfonline.com |

| Host Genetics | Variations in metabolic enzyme (e.g., UGTs) activity. nih.gov |

| Background Diet | High-fiber/carbohydrate diets can alter microbial metabolism. nih.gov |

Isolation and Advanced Analytical Methodologies for Research

Extraction and Purification Techniques

The isolation of Maxima isoflavone (B191592) G, a naturally occurring isoflavone found in plants such as Tephrosia maxima and Millettia usaramensis, involves a multi-step process of extraction and purification. nih.gov The general workflow begins with the collection and processing of the plant material, which is typically dried and powdered to increase the surface area for solvent extraction. tsijournals.com

Successive extraction with solvents of increasing polarity is a common strategy. tsijournals.com For instance, the powdered plant material may first be subjected to extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. tsijournals.com This is followed by extraction with a more polar solvent, such as chloroform (B151607) or methanol, to isolate the isoflavones. tsijournals.com The crude extract obtained is a complex mixture of phytochemicals, from which Maxima isoflavone G must be separated. nih.gov

Column chromatography is a fundamental technique for the purification of this compound from the crude extract. tsijournals.comnih.gov Silica gel is a frequently used stationary phase, and a gradient elution system with solvent mixtures like n-hexane-EtOAc is employed to separate the different components based on their polarity. tsijournals.com Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution and yields a highly pure compound. nih.gov The purity of the isolated this compound is often monitored by Thin Layer Chromatography (TLC). researchgate.net

Advanced Spectroscopic Characterization Techniques

Once isolated, the structural elucidation and characterization of this compound are carried out using a suite of advanced spectroscopic techniques. ajchem-a.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of this compound. isciii.esresearchgate.net 1H-NMR provides information about the number, environment, and coupling of protons, while 13C-NMR reveals the carbon skeleton of the molecule. researchgate.netresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the placement of substituent groups on the isoflavone core. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). tsijournals.com

Table 1: Representative NMR Data for Isoflavone Structures

| Technique | Description | Typical Chemical Shifts (ppm) |

|---|---|---|

| ¹H-NMR | Provides information on the proton environments in the molecule. | Aromatic protons: 6.0-8.5 ppm; Methoxyl protons: 3.5-4.0 ppm; Methylene dioxy protons: ~6.0 ppm. tsijournals.comisciii.es |

| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. | Carbonyl carbon: >170 ppm; Aromatic carbons: 100-160 ppm; Methoxyl carbon: ~55-60 ppm. researchgate.net |

| 2D-NMR (COSY, HMBC) | Establishes correlations between protons and carbons to confirm structural connectivity. | Cross-peaks indicate coupling between nuclei, allowing for the assembly of the molecular structure. researchgate.net |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net Techniques like Electron Impact Mass Spectrometry (EI-MS) can provide information about the fragmentation pattern of the molecule, which aids in structural elucidation. tsijournals.com The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of MS, enabling the analysis of complex mixtures and the confirmation of the presence of this compound. thieme-connect.comnih.gov The molecular ion peak [M]+ or quasi-molecular ion peaks such as [M+H]+ or [M+Na]+ are key indicators of the compound's molecular weight. acs.orgnih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

|---|---|---|---|

| HRMS | ESI | [M+Na]⁺ 365.0645 | C₁₈H₁₄O₇Na acs.org |

| EI-MS | EI | [M]⁺ 326 | C₁₈H₁₄O₆ tsijournals.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the isoflavone chromophore. nih.gov The UV spectrum of an isoflavone typically shows two main absorption bands. thieme-connect.comresearchgate.net For this compound, the absorption maxima (λmax) are indicative of the isoflavone skeleton. tsijournals.com The specific wavelengths of these absorption bands can be influenced by the substitution pattern on the isoflavone nucleus. isciii.es

Table 3: UV-Vis Absorption Maxima for this compound

| Solvent | Absorption Maxima (λmax) in nm |

|---|

Advanced Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the final purification and the quantitative analysis of this compound. scielo.org.mxglobalresearchonline.net Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of isoflavones. nih.govglobalresearchonline.net The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.comrsc.org Detection is commonly performed using a UV detector, with the wavelength set to one of the absorption maxima of the isoflavone. nih.govacs.org

For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comjfda-online.comnih.gov This technique offers excellent selectivity and low limits of detection (LOD) and quantification (LOQ). mdpi.com

Table 4: HPLC and LC-MS/MS Parameters for Isoflavone Analysis

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Column | C18 reversed-phase nih.govglobalresearchonline.net | C18 reversed-phase mdpi.com |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol nih.govmdpi.com | Gradient of acidified water and acetonitrile/methanol mdpi.com |

| Detection | UV/Vis (e.g., 254, 260 nm) mdpi.comacs.org | Mass Spectrometry (e.g., ESI in negative or positive ion mode) nih.govmdpi.com |

| Flow Rate | Typically 0.8-1.0 mL/min nih.gov | Varies, often lower for MS compatibility mdpi.com |

Chemical Synthesis and Derivatization

Total Synthesis Strategies for Isoflavones

The total synthesis of isoflavones, including structures analogous to Maxima isoflavone (B191592) G, is a well-developed field in organic chemistry. Key strategies have emerged that offer efficient and versatile routes to the isoflavone core.

A prominent biomimetic strategy for isoflavone synthesis involves the oxidative rearrangement of a chalcone or flavanone (B1672756) precursor. This reaction mimics the biosynthetic pathway where a 1,2-aryl migration occurs. ijcmas.comuni.lu Thallium(III) salts are particularly effective reagents for this transformation.

The reaction typically proceeds by treating a flavanone with thallium(III) p-tosylate (TTS). The process is believed to involve an initial oxidation of the flavanone, followed by the migration of the B-ring from the C2 to the C3 position, and subsequent elimination to yield the isoflavone. This method has been successfully applied to synthesize a variety of naturally occurring isoflavones with diverse substitution patterns. researchgate.net For instance, flavanones can be prepared by the cyclization of the corresponding 2'-hydroxychalcones, which are, in turn, synthesized through the Claisen-Schmidt condensation of substituted 2'-hydroxyacetophenones with aromatic aldehydes. researchgate.net The oxidative rearrangement of these flavanones with TTS furnishes the desired isoflavones in good yields. researchgate.net

The choice of solvent and the electronic nature of the substituents on the migrating aryl ring can influence the reaction's outcome. While chalcones with electron-donating groups on the B-ring tend to yield isoflavones exclusively, those with electron-withdrawing groups may produce aurones as byproducts or major products when using reagents like thallium(III) nitrate (TTN). acs.org

Table 1: Oxidative Rearrangement for Isoflavone Synthesis

| Precursor | Reagent | Product | Key Transformation |

|---|---|---|---|

| 2'-Hydroxychalcone | Base (cyclization), then Tl(III) salt | Isoflavone | Cyclization to flavanone followed by oxidative 1,2-aryl migration |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a highly versatile and widely used approach for constructing the isoflavone skeleton. nih.govnih.gov This strategy typically involves the coupling of a 3-halochromone (usually a 3-iodochromone or 3-bromochromone) with an arylboronic acid. nih.govphytobank.ca

This method is advantageous as it allows for the late-stage introduction of the B-ring, providing a divergent approach to a wide array of isoflavone analogues from common chromone intermediates. nih.govnih.gov The synthesis of the required 3-iodochromones can be achieved from corresponding 2'-hydroxyacetophenones. The Suzuki-Miyaura reaction itself is robust, with various palladium catalysts and conditions being successfully employed, such as Pd(PPh₃)₄ and Pd(dba)₂ with phosphine ligands. nih.govphytobank.ca This methodology has been instrumental in synthesizing libraries of isoflavone derivatives for biological screening. nih.gov

For the synthesis of a molecule like Maxima isoflavone G, this would involve coupling a 7-hydroxy-3-iodochromone (with appropriate protection) with (6-methoxy-1,3-benzodioxol-5-yl)boronic acid.

Table 2: Suzuki-Miyaura Coupling in Isoflavone Synthesis

| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |

|---|---|---|---|

| 3-Iodochromone derivative | Arylboronic acid | Pd(dba)₂ / Tricyclohexylphosphine | 3-Arylchromen-4-one (Isoflavone) |

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. In the context of isoflavones, the aforementioned oxidative rearrangement is a prime example, mimicking the action of the isoflavone synthase enzyme which catalyzes the aryl migration step in the plant's phenylpropanoid pathway. ijcmas.comuni.lu

Another classical and fundamental approach is the deoxybenzoin route . This method involves the reaction of a deoxybenzoin (a 1,2-diphenylethanone) with a one-carbon electrophile to form the C2 of the isoflavone's pyranone ring. Various reagents can be used for this cyclization, such as N,N-dimethylformamide (Vilsmeier-Haack reaction) or ethyl orthoformate. The required deoxybenzoin precursors are typically synthesized via the Friedel-Crafts acylation of a phenol with a phenylacetic acid derivative.

Synthesis of this compound Derivatives

The synthesis of derivatives of a natural product like this compound is driven by the need to improve its physicochemical properties (e.g., solubility, bioavailability) and to enhance its biological efficacy or selectivity.

The design of new isoflavone derivatives is often guided by structure-activity relationship (SAR) studies, which correlate specific structural features with biological activity. Key principles include:

Molecular Hybridization : This involves combining the isoflavone scaffold with other known pharmacophores to create a hybrid molecule with potentially synergistic or novel activities.

Functional Group Modification : The hydroxyl and methoxy groups on the isoflavone core are common targets for modification. For this compound, the 7-hydroxyl group is a prime site for derivatization. It can be alkylated, acylated, or glycosylated to alter properties like lipophilicity and water solubility. ijcmas.com

Scaffold Hopping and Ring Modification : The B-ring can be replaced with various heterocyclic systems to explore new chemical space and interactions with biological targets.

Introduction of Specific Substituents : Adding groups like halogens (e.g., fluorine), prenyl groups, or nitrogen-containing moieties at various positions on the A- and B-rings can significantly influence biological activity. Prenylation, in particular, is a common modification in natural flavonoids and has been shown to be important for certain cytotoxic activities.

Based on the structure of this compound, 7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one, several derivatization strategies can be envisioned.

Derivatization of the 7-OH Group : The phenolic hydroxyl at position 7 is the most reactive site for electrophilic attack.

Etherification : Reaction with alkyl halides (e.g., ethyl bromide, benzyl bromide) under basic conditions would yield 7-O-alkyl ethers.

Esterification : Acylation with acid chlorides or anhydrides would produce corresponding esters.

Glycosylation : The attachment of sugar moieties can improve water solubility and bioavailability. ijcmas.com This can be achieved using various glycosyl donors under appropriate catalytic conditions. ijcmas.com

Electrophilic Aromatic Substitution : The A-ring, activated by the 7-hydroxyl group, could potentially undergo electrophilic substitution at the C6 or C8 positions, allowing for the introduction of groups like halogens, nitro groups (which can be reduced to amines), or alkyl groups.

Modification of the B-Ring : The methylenedioxy and methoxy groups on the B-ring are generally stable. However, demethylation of the methoxy group to a hydroxyl group could be achieved using reagents like boron tribromide (BBr₃). This would provide a new site for derivatization.

These structure-directed modifications allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of novel compounds with potentially improved therapeutic properties.

Computational Design and Predictive Modeling for Chemical Synthesis

Computational design and predictive modeling have become indispensable tools in modern organic synthesis, offering insights that guide experimental work and accelerate the discovery of new molecules and synthetic routes. For a target molecule like this compound, these in silico techniques can be applied to various aspects of its synthesis and derivatization.

The process typically begins with understanding the structure-activity relationships of isoflavones. By employing molecular docking and molecular dynamics simulations, researchers can predict how isoflavones and their derivatives will interact with biological targets. For instance, studies on various isoflavones have used molecular docking to explore their binding affinities with specific proteins, which can inform the design of new synthetic targets with potentially improved biological activity nih.govnih.govmdpi.com.

Predictive modeling also plays a crucial role in envisioning the synthetic pathway. Retrosynthetic analysis, a cornerstone of synthetic planning, can be augmented by computational algorithms that propose potential disconnections and precursor molecules. These programs utilize vast databases of chemical reactions and employ machine learning to suggest viable synthetic routes that might not be immediately obvious to a chemist nih.gov.

Furthermore, computational methods are instrumental in the derivatization of lead compounds. Once a core structure like that of an isoflavone is synthesized, in silico modifications can be explored to predict how different functional groups will affect the molecule's properties. This can include predictions of physicochemical properties, metabolic stability, and potential toxicity, thereby prioritizing the synthesis of the most promising derivatives acs.org.

A pertinent example of the application of these techniques to the Tephrosia genus, from which Maxima isoflavones are derived, is the in silico analysis of bioactive compounds from Tephrosia purpurea researchgate.net. In this study, various compounds, including several isoflavones, were docked against a panel of cancer-related protein targets to predict their binding affinities. The results, summarized in the table below, highlight how computational screening can identify promising candidates for further investigation.

| Compound | Target Protein | Moldock Score (kcal/mol) | Rerank Score (kcal/mol) | H-bond Score (kcal/mol) |

|---|---|---|---|---|

| 7,4'-dihydroxy-3'-methoxyisoflavone | BRCA1 | -57.2562 | -43.4742 | -6.90059 |

| Maackiain | Farnesyl transferase | -98.0226 | -70.7758 | -11.3127 |

| Quercitin | COX-2 | -51.3865 | -41.2881 | -11.9799 |

| Purpurin | AMP activated protein kinase | -61.9014 | -13.397 | -11.9799 |

| Quercitin | Aromatase | Not Reported | Not Reported | -10.45 |

| Quercitin | BCL-2 | Not Reported | Not Reported | -8.59 |

| Quercitin | EGFR | Not Reported | Not Reported | -12.39 |

This table presents a selection of in silico docking results for compounds from Tephrosia purpurea against various cancer targets, demonstrating the use of computational methods to predict binding affinities. researchgate.net

Such computational analyses provide a valuable starting point for the synthesis of new isoflavone derivatives. By predicting which structural modifications are likely to lead to improved biological activity, these models help to focus synthetic efforts on the most promising candidates, thereby saving time and resources. While direct computational studies on the synthesis of this compound are yet to be published, the established methodologies for other isoflavones provide a clear roadmap for how such an endeavor would be approached.

Molecular Mechanisms of Biological Activity in Vitro and Non Human in Vivo

Cellular Signaling Pathway Modulation

The biological activity of isoflavones at the cellular level is primarily characterized by their ability to modulate a wide array of signaling pathways that are fundamental to cell life, death, and proliferation.

Regulation of Cellular Proliferation and Apoptosis

Isoflavones exert significant influence over the delicate balance between cell proliferation and programmed cell death, or apoptosis. Their anticancer properties are largely attributed to their capacity to halt the growth of cancer cells and trigger their self-destruction.

Research indicates that isoflavones can initiate apoptosis through multiple pro-apoptotic pathways. A key mechanism is the activation of the caspase cascade. Studies on human hepatoma cells have shown that isoflavones like genistein (B1671435) and daidzein (B1669772) lead to the activation of caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose)polymerase (PARP) nih.gov. This activation is a critical step in the execution phase of apoptosis nih.govnih.gov.

The tumor suppressor protein p53 is another crucial target. In human colon cancer cells, the isoflavone (B191592) genistein has been observed to activate the ATM/p53 signaling pathway, leading to the upregulation of downstream targets such as p21 and GADD45α, which promote apoptosis and cell cycle arrest nih.gov. While the p53-dependent pathway is significant, isoflavones can also induce apoptosis through p53-independent mechanisms mdpi.comnih.gov.

Furthermore, isoflavones have been found to modulate the Glycogen Synthase Kinase 3 beta (GSK3β) pathway. By up-regulating the expression of GSK3β, isoflavones can enhance the phosphorylation of β-catenin, marking it for degradation and thereby inducing apoptotic cell death in cancer cells mdpi.comnih.gov.

Table 1: Isoflavone-Mediated Activation of Pro-apoptotic Pathways

| Pathway Component | Action of Isoflavones | Observed Effect in Cancer Cells |

|---|---|---|

| Caspase-3 | Activation | Cleavage of PARP, execution of apoptosis nih.govnih.gov |

| p53 | Activation of ATM/p53 pathway | Upregulation of p21 and GADD45α, apoptosis nih.govmdpi.com |

| GSK3β | Upregulation of expression | Increased phosphorylation of β-catenin, apoptosis mdpi.comnih.gov |

Concurrent with activating pro-death signals, isoflavones inhibit survival pathways that are often hyperactive in cancer cells. The transcription factor Nuclear Factor-kappa B (NF-κB) is a primary target. Isoflavones are recognized for their ability to inhibit NF-κB activity, a mechanism that contributes to their anti-inflammatory and anti-tumor effects nih.govjfda-online.com. This inhibition can occur by preventing the translocation of the p65 subunit of NF-κB to the nucleus nih.gov.

The PI3K/Akt signaling pathway, central to cell survival and proliferation, is also significantly modulated. Isoflavones can inhibit the phosphorylation and activation of Akt nih.govmdpi.com. This inactivation prevents the phosphorylation of downstream targets, including the Forkhead box protein O3a (FOXO3a) and the Androgen Receptor (AR), ultimately leading to decreased proliferation and increased apoptosis nih.govmdpi.com.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target. Genistein has been reported to block the activation of p38 MAPK mdpi.com. Other studies show that isoflavone metabolites can attenuate the phosphorylation of JNK, ERK, and p38, effectively blocking the MAPK pathway nih.gov.

Additionally, isoflavones can inactivate the Wnt signaling pathway by increasing the expression of GSK-3β, which promotes the phosphorylation and subsequent degradation of β-catenin mdpi.com. Through their impact on the Akt pathway, isoflavones also down-regulate the activity of the Androgen Receptor (AR), which is critical for the growth of certain cancers like prostate cancer nih.gov.

A hallmark of the antiproliferative effect of isoflavones is their ability to induce cell cycle arrest, preventing cancer cells from dividing. The most frequently reported effect is an arrest at the G2/M phase of the cell cycle nih.govnih.govnih.govrsc.orgfrontiersin.org. This G2/M arrest is often associated with the inhibition of Cdc2 kinase activity and the downregulation of key regulatory proteins like cdc2 and cdc25A nih.govnih.gov. In some cancer cell lines, this arrest has been shown to be dependent on the p53 pathway, while in others it occurs independently of p53 nih.govnih.gov.

While G2/M arrest is common, isoflavones can also induce arrest at other phases of the cell cycle. Some studies have reported an accumulation of cells in the G0/G1 phase nih.gov. Others have noted arrest in the S phase researchgate.netunicamp.br. The specific phase of arrest can vary depending on the particular isoflavone, its concentration, and the cell type being studied.

Table 2: Cell Cycle Arrest Induced by Isoflavones

| Cell Cycle Phase | Mechanism | Reference |

|---|---|---|

| G2/M Arrest | Inhibition of Cdc2 kinase activity; downregulation of cdc2 and cdc25A. | nih.govnih.govnih.gov |

| G0/G1 Arrest | Modulation of cell cycle regulatory proteins. | nih.gov |

| S Phase Arrest | Interference with DNA synthesis. | researchgate.netunicamp.br |

The generation of Reactive Oxygen Species (ROS) is another mechanism through which isoflavones can induce cell death. Studies have demonstrated that isoflavones can trigger apoptosis by increasing intracellular ROS levels nih.gov. The role of ROS as critical effectors in this process is supported by findings that ROS scavengers can significantly reduce the apoptotic potential of isoflavones nih.gov. This pro-oxidant activity contributes to cellular damage and pushes the cell towards apoptosis. However, the role of isoflavones in ROS modulation can be context-dependent, as some hydrogenated metabolites have been shown to decrease ROS levels in inflammatory settings nih.gov.

A more recently explored mechanism for the anticancer activity of isoflavones involves their interaction with cellular copper metabolism. Elevated copper levels are often found in malignant tissues, and isoflavones appear to exploit this by mobilizing endogenous copper, leading to increased oxidative stress and subsequent cell death nih.govmdpi.com. The essential role of copper in this process is highlighted by experiments where copper-specific chelators were able to diminish the apoptosis-inducing effects of isoflavones nih.govmdpi.com.

Furthermore, isoflavones have been shown to directly interfere with the expression of key copper transport proteins. Research indicates that isoflavones can suppress the expression of the copper uptake transporter CTR1 and the copper efflux transporter ATP7A in cancer cells nih.govmdpi.com. By disrupting the machinery that regulates intracellular copper concentrations, isoflavones can disturb copper homeostasis, contributing to their cytotoxic effects mdpi.com.

Estrogen Receptor-Mediated Actions (ERα, ERβ)

Isoflavones are structurally similar to 17β-estradiol, the primary female sex hormone, which allows them to bind to estrogen receptors (ERs), ERα and ERβ. This binding can elicit both estrogenic (agonist) and anti-estrogenic (antagonist) effects, depending on the target tissue, receptor subtype present, and the endogenous estrogen concentration.

Studies on chemical constituents from Tephrosia candida have demonstrated their estrogenic activity. scispace.comresearchgate.netresearchgate.net Flavonoids isolated from this species have been shown to bind to ERα. scispace.comresearchgate.net For instance, certain prenylated flavonoids and a chalcone from T. candida exhibited moderate to potent binding affinity for ERα, suggesting they can act as phytoestrogens. scispace.com Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen. scispace.com The activation of ERs by these isoflavones can stimulate DNA synthesis and cell proliferation. scispace.comresearchgate.net While direct evidence for Maxima isoflavone G is not available, its classification as an isoflavone suggests a potential for similar estrogen receptor-mediated actions. The complexity of these interactions is highlighted by the observation that elicited extracts from peas, containing the isoflavone (+)-pisatin, showed estrogenic activity and stimulated breast cancer cell proliferation, but exhibited anti-estrogenic effects when combined with synthetic 17β-estradiol. acs.org

Protein Tyrosine Kinase and Topoisomerase Inhibition

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Aberrant PTK activity is often associated with cancer. Flavonoids, as a class of compounds, are known to be inhibitors of PTKs. nih.gov For example, the well-studied isoflavone genistein is a known inhibitor of several tyrosine kinases. prophetmedresearch.com Although direct studies on this compound are lacking, isoflavonoids from Erythrina addisoniae have been identified as protein tyrosine phosphatase 1B (PTP1B) inhibitors, suggesting that isoflavones from the Fabaceae family may have a role in modulating phosphorylation-dependent signaling pathways. mdpi.com

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are also validated targets for anticancer drugs. There is evidence that some isoflavones possess topoisomerase inhibitory activity. researchgate.net For instance, the consumption of isoflavones from Tephrosia vogelii has been noted to have potential limitations due to their inhibitory effects on topoisomerase II. researchgate.net This suggests that isoflavones from the Tephrosia genus could potentially interfere with DNA replication in rapidly dividing cells.

Modulation of Gene Expression and Epigenetic Activities

Isoflavones have been shown to modulate the expression of various genes involved in key cellular processes. For example, in experimental rat models of chronic obstructive pulmonary disease, the isoflavone daidzin (B1669773) was found to improve lung injury by decreasing the expression of Caveolin-1 and influencing the Wnt/β-catenin signaling pathway. prophetmedresearch.com Furthermore, isoflavones administered to animals with acute lung injury led to a significant reduction in the gene expression of the pro-inflammatory cytokines TNF-α and CXCL2. prophetmedresearch.com

The biosynthesis of isoflavonoids in plants is itself regulated by epigenetic modifications, indicating a deep-seated relationship between these compounds and the machinery of gene expression. nih.govfrontiersin.org In vitro studies on human hepatocellular carcinoma cells have shown that extracts from Tephrosia purpurea, which contains various flavonoids, can induce apoptosis, suggesting a modulation of gene expression related to cell death pathways. researchgate.net

Effects on Growth Factor Receptor Signaling (e.g., VEGF, HIF-1α)

Growth factor receptor signaling is critical for cell proliferation and angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth. Some isoflavonoids have been found to interfere with these signaling pathways. Tephrosin, a rotenoid isoflavonoid (B1168493) from Tephrosia, has been demonstrated to inhibit the phosphorylation of fibroblast growth factor receptor 1 (FGFR1) and its downstream signaling pathways, including PI3K/Akt and Ras/MAPK, in cancer cells. researchgate.net

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is activated under low oxygen conditions (hypoxia) and plays a central role in angiogenesis by regulating the expression of vascular endothelial growth factor (VEGF). The inhibition of HIF-1α is a promising strategy for cancer therapy. Interestingly, deguelin, another rotenoid from Tephrosia, and its derivatives have been shown to possess HIF-1α inhibitory activity. acs.orgacs.org Silibinin, a flavonoid, has been reported to inhibit HIF-1α and the mTOR/p70S6K/4E-BP1 signaling pathway in human cervical and hepatoma cancer cells. mdpi.com While direct evidence for this compound is not available, these findings suggest that isoflavonoids from Tephrosia may have anti-angiogenic potential.

Multi-Targeted Bioactivity Mechanisms (In Vitro Cellular and Non-Human Animal Models)

Anti-Inflammatory Mechanisms (e.g., Nitric Oxide Production Inhibition)

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Isoflavones from the Tephrosia genus have demonstrated significant anti-inflammatory properties in various experimental models. Extracts from Tephrosia sinapou have been shown to reduce inflammatory leukocyte recruitment in mice by affecting oxidative stress, nitric oxide (NO) production, and cytokine production. prophetmedresearch.com

Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Several studies have highlighted the ability of Tephrosia constituents to inhibit NO production. prophetmedresearch.comnih.govmdpi.com For instance, isoflavones isolated from the seedpods of Tephrosia vogelii were found to suppress the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interferon-gamma (IFN-γ), granulocyte-macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. nih.gov Similarly, prenylated compounds from Psoralea fructus have shown potent inhibition of NO production. mdpi.com Extracts of Tephrosia purpurea have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes responsible for the production of pro-inflammatory prostaglandins and leukotrienes. ijnrd.org

Anti-Inflammatory Activity of Isoflavones from Tephrosia Species

| Compound/Extract | Model System | Key Findings | Reference |

|---|---|---|---|

| Tephrosia sinapou extract | Mice | Reduced leukocyte recruitment, oxidative stress, NO production, and cytokine production. | prophetmedresearch.com |

| Vogelisoflavone A and B, Isopongaflavone from Tephrosia vogelii | LPS-stimulated human PBMCs | Suppressed secretion of IL-1β, IFN-γ, GM-CSF, and TNF-α. | nih.gov |

| Tephrosia purpurea extract | In vitro | Inhibited COX-2 and LOX enzymes. | ijnrd.org |

Antiviral Mechanisms

Several compounds isolated from the Tephrosia genus have exhibited promising antiviral activities. mdpi.commdpi.comsemanticscholar.org For example, glabranine and 7-O-methyl-glabranine, two flavonoids extracted from Tephrosia madrensis, have been shown to inhibit the replication of the dengue virus. mdpi.com At a concentration of 25 μM, glabranine inhibited dengue virus replication by 76.9%. mdpi.com Extracts from Tephrosia purpurea have also been reported to possess antiviral activity. researchgate.netpharmacophorejournal.com A study on Tephrosia purpurea subsp. apollinea demonstrated significant antiviral activity against herpes simplex and hepatitis C viruses. semanticscholar.org While the precise antiviral mechanisms of these compounds are not fully elucidated, potential modes of action for flavonoids in general include the inhibition of viral polymerase, binding to viral nucleic acids, or interfering with viral capsid proteins. scispace.com

Antiviral Activity of Compounds from Tephrosia Species

| Compound/Extract | Virus | Key Findings | Reference |

|---|---|---|---|

| Glabranine | Dengue virus | Inhibited viral replication by 76.9% at 25 μM. | mdpi.com |

| 7-O-methyl-glabranine | Dengue virus | Inhibited viral replication. | mdpi.com |

| Tephrosia purpurea subsp. apollinea extract | Herpes simplex virus, Hepatitis C virus | Demonstrated significant antiviral activity. | semanticscholar.org |

Metabolic Regulation Mechanisms

One of the primary therapeutic approaches for managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.gov These enzymes are key to breaking down dietary carbohydrates into absorbable monosaccharides. nih.gov By inhibiting them, the digestion of carbohydrates is delayed, leading to reduced glucose uptake and a decrease in blood sugar levels. nih.gov

Isoflavones, particularly prenylated isoflavones, have demonstrated significant inhibitory effects against these enzymes. jmcs.org.mxresearchgate.net The presence of a prenyl moiety, whether linear or cyclized, attached to the isoflavone core, appears to enhance this biological effect. jmcs.org.mxresearchgate.net For example, a synthesized prenylated isoflavone (compound 5c in a study) showed potent inhibition against both α-glucosidase and α-amylase, with IC50 values of 17.6 µM and 21.2 µM, respectively. jmcs.org.mx This was significantly more potent than the standard drug acarbose against α-glucosidase (IC50 = 527.5 µM). jmcs.org.mx Kinetic analysis revealed that this inhibition was competitive for both enzymes. jmcs.org.mxresearchgate.net The structural features of flavonoids, such as hydroxylation patterns, also play a crucial role in their inhibitory activity. mdpi.comjst.go.jp

Table 1: Inhibitory Activity of a Prenylated Isoflavone Against Carbohydrate-Hydrolyzing Enzymes

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Prenylated Isoflavone 5c | 17.6 | 21.2 | Competitive |

| Acarbose (Reference) | 527.5 | 20.1 | - |

Data sourced from a study on synthesized prenylated isoflavones. jmcs.org.mxresearchgate.net

Obesity is characterized by an excessive accumulation of white adipose tissue, resulting from an increase in both the size (hypertrophy) and number (hyperplasia) of adipocytes. nih.gov Adipogenesis, the process where preadipocytes differentiate into mature adipocytes, is a critical determinant of adipocyte number and a potential therapeutic target for obesity. nih.govdovepress.com

Isoflavones have been investigated for their anti-obesity effects, which are mediated through the modulation of adipocyte function. nih.gov These compounds can suppress adipocyte differentiation, a process controlled by key transcription factors such as PPARγ and C/EBPα. nih.gov Studies using the 3T3-L1 preadipocyte cell line, a well-established in vitro model, have shown that isoflavones like genistein can inhibit adipogenesis. nih.govnih.gov Furthermore, some isoflavone derivatives have been found to regulate serum lipid profiles and decrease adipose tissue mass by inducing apoptosis (programmed cell death) in adipocytes. nih.gov More recent research suggests that certain flavonoids may also exert anti-obesity effects by promoting the "beiging" of white adipose tissue and activating brown adipose tissue metabolism, which increases energy expenditure. researchgate.net

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Oxidative Stress Parameter Modulation)

Isoflavones are well-recognized for their antioxidant properties, which contribute to many of their health benefits. nih.gov Their antioxidant action can be direct, through the scavenging of free radicals, or indirect, by modulating the activity of the body's own antioxidant enzymes. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with its antioxidant defense system. nih.govmdpi.com

Research demonstrates that isoflavones can effectively scavenge harmful free radicals, including hydroxyl and superoxide anions. nih.govresearchgate.net In studies involving exercised rats, isoflavone supplementation was shown to attenuate exercise-induced oxidative stress. nih.govresearchgate.net This was evidenced by a decrease in thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation, and a concurrent increase in the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.govresearchgate.net In vitro studies on human skin cells have also confirmed the ROS scavenging effects of isoflavones, highlighting their potential to protect against oxidative damage. mdpi.com The metabolism of isoflavones can produce metabolites, such as 8-hydroxydaidzein, which exhibit even more potent free radical scavenging properties than the parent compounds. nih.govresearchgate.net

Table 2: Effect of Isoflavone Supplementation on Oxidative Stress Parameters in Exercised Rats

| Group | TBARS Level | Superoxide Dismutase (SOD) Activity | Catalase Activity |

|---|---|---|---|

| Control + Exercise | Increased | Decreased | Decreased |

| Isoflavone + Exercise | Restored to baseline | Significantly Higher | Significantly Higher |

Qualitative data summary from studies on exercise-induced oxidative stress. nih.govresearchgate.net

Immunomodulatory Effects (In Vitro Cellular Models)

In addition to their other biological activities, isoflavones exhibit immunomodulatory functions, particularly anti-inflammatory effects, which have been demonstrated in numerous in vitro experiments. mdpi.com Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Isoflavones can modulate inflammatory pathways by affecting the production of key signaling molecules.

In vitro studies using various cell cultures, including human chondrocytes and keratinocytes, have shown that isoflavones can reduce the levels of pro-inflammatory mediators. mdpi.comnih.gov For example, the isoflavone genistein has been shown to decrease the production of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, without affecting the constitutively expressed COX-1. mdpi.com Furthermore, isoflavone extracts have been observed to reduce the expression of inflammatory cytokines such as Interleukin-8 (IL-8) and CCL2 in keratinocyte models. nih.gov In studies on murine immune cells, soybean extracts containing isoflavones presented immunomodulatory activity in peritoneal macrophages, bone marrow cells, and spleenocytes, affecting processes like phagocytosis. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

| Daidzein |

| Genistein |

| 8-hydroxydaidzein |

| Interleukin-8 (IL-8) |

| CCL2 |

| Cyclooxygenase-1 (COX-1) |

Angiogenesis Inhibition Mechanisms (In Vitro Cellular Models)

Studies on isoflavones, a class of compounds to which this compound belongs, have demonstrated significant anti-angiogenic properties in various in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. The inhibition of this process is a key area of research in cancer therapy.

One of the primary mechanisms by which isoflavones inhibit angiogenesis is through the suppression of vascular endothelial growth factor (VEGF) signaling pathways. nih.govabcam.comresearchgate.net VEGF is a potent signaling protein that promotes the growth of new blood vessels. nih.gov Research has shown that certain isoflavones can significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), both in basal media and when stimulated by VEGF. nih.gov This inhibition is dose-dependent, with observable effects at various concentrations. For instance, the isoflavone genistein has been shown to inhibit HUVEC growth with an IC50 of approximately 20 μM or less. nih.gov

The inhibitory action extends to the regulation of VEGF expression itself. In vitro studies using human prostate cancer cells (PC-3) and HUVECs have shown that isoflavones can reduce both basal and hypoxia-stimulated VEGF expression. nih.gov This is achieved, in part, by reducing the nuclear accumulation of hypoxia-inducible factor-1alpha (HIF-1α), a key transcription factor that governs VEGF expression under hypoxic conditions. nih.gov

Furthermore, isoflavones can downregulate the expression of VEGF receptors on endothelial cells. Specifically, the expression of fms-like tyrosine kinase-1 (Flt-1), a VEGF receptor, was found to be reduced in HUVECs following treatment with genistein. nih.gov By suppressing both the ligand (VEGF) and its receptor, isoflavones effectively disrupt the autocrine and paracrine signaling loops that drive angiogenesis. nih.gov

The table below summarizes the inhibitory effects of the isoflavone genistein on various parameters of angiogenesis in in vitro models.

| Cell Line | Parameter Measured | Treatment | Concentration | Result |

| HUVEC | Cell Growth | Genistein | 5-50 µM | Significant inhibition |

| PC-3 | VEGF Secretion | Genistein | 10-50 µM | Significant reduction |

| PC-3 | HIF-1α Accumulation | Genistein | 10-50 µM | Significant reduction |

| HUVEC | VEGF Receptor (Flt-1) Expression | Genistein | 10-50 µM | Reduced expression |

Effects on Cellular Differentiation (In Vitro Models)

This compound and related isoflavones have been investigated for their effects on the differentiation of various cell types, most notably osteoblasts and adipocytes.

In the context of bone metabolism, isoflavones have been shown to promote osteoblast differentiation, the process by which precursor cells develop into bone-forming cells. nih.govmdpi.comnih.gov In vitro studies using pre-osteoblastic cell lines, such as MC3T3-E1, have demonstrated that isoflavones like genistein and daidzein can increase alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation. nih.govmdpi.com This effect is linked to the upregulation of crucial osteogenic transcription factors. For example, isoflavones have been observed to increase the expression of Osterix, while also influencing other factors like Runx2. nih.govmdpi.comnih.gov These transcription factors are essential for the expression of bone matrix proteins such as osteocalcin, which is necessary for bone mineralization. nih.gov The estrogen signaling pathway appears to be a key mediator of these osteogenic effects. nih.gov

Conversely, isoflavones can exhibit inhibitory effects on adipocyte differentiation, the process of forming fat cells. mdpi.com This is significant because obesity is linked to various metabolic diseases. In the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, flavonoids have been shown to suppress the early stages of differentiation. mdpi.com While the precise mechanisms for all isoflavones are still under investigation, some flavonoids are known to act as either agonists or antagonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. mdpi.com

The following table details the impact of isoflavones on key markers of cellular differentiation in different in vitro models.

| Cell Line | Cell Type | Treatment | Effect on Differentiation | Key Markers Affected |

| MC3T3-E1 | Pre-osteoblast | Genistein, Daidzein | Promoted | Increased ALP activity, Upregulated Osterix expression |

| 3T3-L1 | Pre-adipocyte | Flavonoids | Inhibited | Suppression of early differentiation events |

Interactions with Drug Metabolizing Enzymes (e.g., CYP3A4 inhibition, enzyme induction)

Isoflavones have been identified as modulators of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs and xenobiotics. nih.govnih.gov The interaction with these enzymes, particularly CYP3A4, is of significant interest due to the potential for diet-drug interactions. nih.gov CYP3A4 is responsible for the metabolism of approximately 30-50% of all clinically used drugs. nih.govresearchgate.netclinpgx.org

In vitro studies have demonstrated that various flavonoids can act as inhibitors of CYP3A4 activity. nih.govresearchgate.net The inhibition can be potent and may occur through different mechanisms, including irreversible inhibition. Some flavonoids have been shown to cause a reduction in the heme concentration of the enzyme, indicating an interaction with this critical component of the enzyme's active site. nih.govresearchgate.net For instance, the flavonoid chrysin has been identified as a potent inhibitor of CYP3A4, with a low IC50 value and a significant reduction in heme concentration. nih.govresearchgate.net

The kinetics of inhibition have been studied for several flavonoids. These studies help to characterize the potency and mechanism of inhibition. The table below provides examples of inhibition parameters for selected flavonoids against CYP3A4.

| Flavonoid | Inhibition Parameter | Value |

| Chrysin | IC50 | 2.5 ± 0.6 µM |

| Chrysin | Ki | 2.4 ± 1.0 µM |

| Chrysin | kinact | 0.07 ± 0.01 min⁻¹ |

| Chrysin | Residual Heme Concentration | 94.5 ± 0.5% reduction |

Data from studies on various flavonoids highlight the potential for CYP3A4 inhibition. researchgate.net

Beyond direct inhibition, soy components containing isoflavones may also influence the expression of CYP enzymes through the activation of nuclear receptors like the pregnane X receptor (PXR). nih.gov This can lead to increased expression (induction) of enzymes such as CYP3A. nih.gov Therefore, the interaction of isoflavones with drug-metabolizing enzymes is complex, involving both direct inhibition and potential induction of enzyme expression. These interactions underscore the importance of considering dietary factors in pharmacology and toxicology. nih.gov

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the synthesis and selection of more potent molecules. nih.gov

QSAR studies on flavones and isoflavones have been conducted to understand their cytotoxic effects. nih.gov In one such study, the cytotoxicity of 32 flavone (B191248) and isoflavone (B191592) derivatives against the HeLa human cervical carcinoma cell line was analyzed. nih.gov The study found that the cytotoxic activity was primarily governed by two quantum-chemical factors: the energy of the lowest unoccupied molecular orbital (ELUMO) and the net charges on the carbon atom at position 6 (QC6). nih.gov This indicates that the electronic properties of the isoflavone scaffold are critical for this particular biological activity. The resulting QSAR model demonstrated good predictive ability, with a high correlation coefficient for both the training and test sets of compounds. nih.gov

Another 3D-QSAR study focused on the antioxidant activity of a library of biflavonoids. mdpi.com This analysis established a correlation between the antioxidative activity and the interaction energy fields of the aligned molecules. mdpi.com The model showed a strong correlation between the predicted and experimental activities, highlighting the importance of the three-dimensional arrangement of atoms for antioxidant potential. mdpi.com

Although a specific QSAR analysis for Maxima isoflavone G is not available in the provided results, the principles from these studies can be extrapolated. A QSAR model for a series of compounds including this compound could be developed by calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity. Such a model could then be used to predict the activity of other related isoflavones.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| R² (squared correlation coefficient) for training set | 0.852 | Indicates a good fit of the model to the training data. | nih.gov |

| q² (cross-validated correlation coefficient) | 0.818 | Demonstrates the predictive ability of the model within the training set. | nih.gov |

| R²pred (predictive correlation coefficient) for test set | 0.738 | Shows the model's ability to predict the activity of external compounds. | nih.gov |

Bioinformatic Approaches in Molecular Target Identification

Bioinformatics plays a crucial role in identifying the molecular targets of bioactive compounds like this compound. numberanalytics.com By integrating and analyzing large datasets from genomics, proteomics, and other "omics" fields, bioinformatics tools can help to predict which proteins or pathways a compound is likely to interact with. numberanalytics.com

One common approach is to use databases that contain information on known drug-target interactions. By searching these databases with the structure of this compound, it may be possible to identify known targets of structurally similar compounds. Furthermore, techniques like reverse docking, where a compound is docked against a library of protein structures, can help to identify potential binding partners.

Another powerful bioinformatic approach is the use of gene expression data. For example, by treating cells with this compound and then analyzing the changes in gene expression using microarrays or RNA-sequencing, it is possible to identify genes and pathways that are modulated by the compound. This information can then be used to infer potential molecular targets.

For instance, a study on the isoflavone isoliquiritigenin (B1662430) used bioinformatic approaches to identify its molecular targets in chronic obstructive pulmonary disease (COPD). mdpi.com This involved analyzing gene expression datasets, using databases of drug targets, and constructing protein-protein interaction networks to pinpoint key target genes. mdpi.com Similarly, genome-wide association studies (GWAS) in plants like soybeans have been used to identify genes involved in isoflavone biosynthesis, which can provide clues about related metabolic pathways in other organisms. nih.gov

While specific bioinformatic studies on this compound are not detailed, these methodologies represent a powerful avenue for future research to uncover its molecular mechanisms of action.

Computational Toxicology and ADME Modeling (non-human)

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals, reducing the need for animal testing. nih.govresearchgate.net These methods are becoming increasingly important in the early stages of drug discovery and chemical safety assessment. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a key component of computational toxicology. frontiersin.org These models predict how a compound will behave in a biological system, which is crucial for understanding its potential toxicity. frontiersin.org For example, predicting the metabolic fate of a compound is important because metabolites can sometimes be more toxic than the parent compound. frontiersin.org

Various in silico tools and models can be used to predict the ADME properties of this compound. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and solubility. For example, Lipinski's "rule of five" is a well-known set of guidelines used to predict the oral bioavailability of a compound.

While specific computational toxicology or ADME modeling data for this compound were not found in the search results, general models for isoflavones can provide some insights. The half-life of isoflavones like daidzein (B1669772) and genistein (B1671435) has been determined to be between 4 and 8 hours in human pharmacokinetic studies, which is a key ADME parameter. nih.gov Computational models can be trained on such experimental data to predict the ADME properties of other isoflavones, including this compound.

Ecological and Biotechnological Research Perspectives

Role of Maxima Isoflavone (B191592) G in Plant-Environment Interactions

Isoflavonoids, including Maxima isoflavone G, are central to how plants, particularly legumes, interact with their surrounding environment, including a diverse array of microorganisms. nih.govresearchgate.net These compounds are key players in both defense mechanisms and symbiotic relationships.

In the context of plant-microbe symbiosis , isoflavones are vital for initiating relationships between leguminous plants and nitrogen-fixing rhizobia bacteria. nih.govapsnet.org Plants release isoflavones into the soil, which act as signaling molecules to attract compatible rhizobia and induce the expression of bacterial nodulation (nod) genes. nih.govmdpi.com This interaction leads to the formation of root nodules, where the bacteria convert atmospheric nitrogen into a form usable by the plant, a process critical for plant growth in nitrogen-poor soils. nih.gov The specific isoflavones released can determine the specificity of the symbiotic relationship.

Modulation of Plant Physiology

Isoflavonoids are known to influence various aspects of plant physiology, with a notable effect on hormone transport. One of the key areas of research is their ability to inhibit auxin transport. nih.gov Auxins are a class of plant hormones that play a critical role in numerous growth and developmental processes, including cell division, elongation, and differentiation.

The transport of auxin throughout the plant is tightly regulated and essential for proper development. Certain flavonoids and isoflavonoids can interfere with this process by binding to proteins that facilitate auxin export from cells. nih.gov This inhibition of auxin transport can lead to localized changes in auxin concentration, thereby affecting root development, nodule formation, and other physiological responses. nih.gov While the general inhibitory effect of flavonoids on auxin transport is established, research is ongoing to determine the specific potency and mechanism of action for individual compounds like this compound.

Chemotaxonomic Significance within Plant Genera

The distribution of specialized secondary metabolites like this compound is often restricted to specific plant lineages, making them valuable markers for chemotaxonomy—the classification of plants based on their chemical constituents. nih.govbenthamdirect.comresearchgate.net this compound has been identified in species belonging to the genera Tephrosia and Millettia, both of which are part of the Fabaceae (legume) family. nih.govijrpc.com

The presence of complex prenylated isoflavonoids is a characteristic feature of these genera, helping to distinguish them from other related groups. bohrium.com The specific patterns of isoflavonoid (B1168493) substitution and complexity can provide insights into the evolutionary relationships between species. For example, the isolation of this compound from the root and stem bark of various Millettia species, such as M. griffoniana and M. usaramensis, reinforces the chemical affinity within the genus. nih.gov Similarly, its presence in Tephrosia maxima highlights a shared biosynthetic capability that is taxonomically significant. ijrpc.com

Table 2: Documented Occurrence of this compound

| Genus | Species | Plant Part | Reference(s) |

|---|---|---|---|

| Millettia | M. griffoniana | Root bark | nih.gov |

| Millettia | M. usaramensis | Stem bark | nih.gov |

| Tephrosia | T. maxima | Whole plant, Roots | ijrpc.com |

Future Directions and Research Challenges

Elucidating Underexplored Mechanistic Pathways

The current understanding of the mechanisms of action for isoflavones from the Tephrosia genus is primarily centered on their antioxidant and anti-inflammatory effects. japsonline.com Studies on extracts from related plants like Tephrosia purpurea have shown significant free-radical scavenging activity and the ability to reduce oxidative stress markers in animal models. scielo.brjpionline.org The anti-inflammatory effects of isoflavones from Tephrosia vogelii have been linked to the suppression of pro-inflammatory cytokines such as IL-1β, IFN-γ, and TNF-α in peripheral blood mononuclear cells. researchgate.net